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Compound of Interest

Compound Name: Antimony trichloride, diphenyl-

Cat. No.: B1615433

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
diphenylantimony trichloride (Ph2SbCls), a compound of interest in various chemical and
pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its
identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of
diphenylantimony trichloride in solution. Both *H and 13C NMR provide key information about
the chemical environment of the hydrogen and carbon atoms within the molecule.

1H NMR Data

The proton NMR spectrum of diphenylantimony trichloride is characterized by signals
corresponding to the protons of the two phenyl rings. Due to the influence of the antimony and
chlorine atoms, these aromatic protons exhibit complex splitting patterns, typically observed as
multiplets.

Table 1: *H NMR Spectroscopic Data for Diphenylantimony Trichloride
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Chemical Shift (8) ppm Multiplicity Assighment

7.20-7.80 Multiplet Aromatic Protons (CeH5s)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent
and the concentration.

13C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
The spectrum will show distinct signals for the different carbon atoms in the phenyl rings.

Table 2: 13C NMR Spectroscopic Data for Diphenylantimony Trichloride

Chemical Shift (6) ppm Assignment

128.0-135.0 Aromatic Carbons (CeHs)

Note: The signals for the carbon atoms directly bonded to the antimony atom (ipso-carbons)
are often broadened or have a lower intensity.

Experimental Protocol for NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically recorded on a Bruker Avance
spectrometer operating at frequencies of 300 MHz for *H and 75 MHz for 13C.

o Sample Preparation: A sample of diphenylantimony trichloride (approximately 10-20 mg for
'H NMR and 50-100 mg for 3C NMR) is dissolved in a deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube.

o Data Acquisition: The spectra are acquired at ambient temperature. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard
(0.00 ppm).

o Data Processing: The collected free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phased and baseline corrected to obtain the final NMR plots.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups and vibrational modes
within the diphenylantimony trichloride molecule. The spectrum provides characteristic
absorption bands for the phenyl rings and the antimony-carbon and antimony-chlorine bonds.

Table 3: Key Infrared Absorption Bands for Diphenylantimony Trichloride

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)
1600 - 1450 Medium to Strong C=C stretching (aromatic ring)
~1070 Medium In-plane C-H bending

~740 and ~690 Strong Out-of-plane C-H bending
Below 500 Medium to Strong Sh-C and Sb-Cl stretching

Experimental Protocol for IR Spectroscopy

The infrared spectrum of solid diphenylantimony trichloride is typically recorded using a Fourier
Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

» Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
The spectrum is recorded over the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate
atmospheric and instrumental interferences.

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands and their corresponding vibrational modes.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information from its

fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for Diphenylantimony Trichloride

m/z (mass-to-charge ratio)

lon

382 [C12H10121Sh3>ClI3]* (Molecular lon)
347 [C12H10121Sh3>Cl2]*

277 [CeH5121Sh35Cl2]*

154 [C12H10]*

77 [CeHs]*

Note: The isotopic pattern of antimony (12:Sb and 123Sb) and chlorine (3*Cl and 37Cl) will result in

a characteristic cluster of peaks for each fragment containing these elements.

Experimental Protocol for Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electrospray ionization

(ESI) or electron ionization (El) being common for organometallic compounds.

Sample Introduction: The sample is introduced into the mass spectrometer, either by direct

infusion of a solution (for ESI) or by vaporization of a solid sample (for El).

¢ lonization: The molecules are ionized in the source.

e Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved.

4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like diphenylantimony trichloride.
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« To cite this document: BenchChem. [Spectroscopic Profile of Diphenylantimony Trichloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615433#spectroscopic-data-of-diphenylantimony-
trichloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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